molecular formula C19H15N3O7S B2800716 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-39-6

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2800716
M. Wt: 429.4
InChI Key: PYMCUORSQFGGBL-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate” is a complex organic compound. The compound contains a 2,3-dihydrobenzo[b][1,4]dioxine moiety, which is a bicyclic system with a benzene ring fused to a 1,4-dioxine ring .

Scientific Research Applications

Synthesis and Pharmacological Applications

Several studies have focused on the synthesis of related compounds and their potential pharmacological applications. For instance, Abdel-Wahab et al. (2008) described the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, highlighting the process starting from methyl 2-(thiazol-2-ylcarbamoyl)acetate, which shares structural similarities with the compound of interest. These synthesized compounds demonstrated good antihypertensive α-blocking activity and low toxicity, suggesting their potential in treating hypertension Abdel-Wahab, B. F., Mohamed, S. F., Amr, A., & Abdalla, M. (2008). Synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents. Monatshefte für Chemie - Chemical Monthly, 139, 1083-1090.

Antimicrobial Activity

Research by Mishra et al. (2019) on the synthesis, characterization, and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes indicates the utility of related compounds in creating antimicrobial agents. These compounds exhibited good activity against bacteria and infections in the mouth, lungs, gastrointestinal tract, and nosocomial infections, pointing to their potential use in developing new antimicrobial treatments Mishra, N., Gound, S. S., Mondal, R., Yadav, R., & Pandey, R. (2019). Synthesis, characterization and antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) complexes. Results in Chemistry.

Catalytic and Synthetic Applications

Grasa et al. (2002) explored the use of N-heterocyclic carbenes as versatile nucleophilic catalysts for transesterification/acylation reactions, showcasing the synthetic versatility of compounds that can be related to or derived from the compound . These catalysts facilitate the efficient formation of esters from esters and alcohols, demonstrating their utility in organic synthesis Grasa, G., Kissling, R. M., & Nolan, S. (2002). N-heterocyclic carbenes as versatile nucleophilic catalysts for transesterification/acylation reactions. Organic letters, 4(21), 3583-3586.

properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O7S/c1-27-17(23)9-21-12-7-6-11(22(25)26)8-16(12)30-19(21)20-18(24)15-10-28-13-4-2-3-5-14(13)29-15/h2-8,15H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMCUORSQFGGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

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